Cas no 1807162-69-1 (Ethyl 4-bromo-2-cyano-6-iodobenzoate)
Ethyl 4-bromo-2-cyano-6-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-bromo-2-cyano-6-iodobenzoate
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- Inchi: 1S/C10H7BrINO2/c1-2-15-10(14)9-6(5-13)3-7(11)4-8(9)12/h3-4H,2H2,1H3
- InChI Key: SBUXYGXIMPAXNV-UHFFFAOYSA-N
- SMILES: IC1=CC(=CC(C#N)=C1C(=O)OCC)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 288
- Topological Polar Surface Area: 50.1
Ethyl 4-bromo-2-cyano-6-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016881-250mg |
Ethyl 4-bromo-2-cyano-6-iodobenzoate |
1807162-69-1 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
| Alichem | A015016881-500mg |
Ethyl 4-bromo-2-cyano-6-iodobenzoate |
1807162-69-1 | 97% | 500mg |
831.30 USD | 2021-06-18 | |
| Alichem | A015016881-1g |
Ethyl 4-bromo-2-cyano-6-iodobenzoate |
1807162-69-1 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
Ethyl 4-bromo-2-cyano-6-iodobenzoate Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on Ethyl 4-bromo-2-cyano-6-iodobenzoate
Ethyl 4-bromo-2-cyano-6-iodobenzoate: A Comprehensive Overview
Ethyl 4-bromo-2-cyano-6-iodobenzoate, also known by its CAS number 1807162-69-1, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring bromine, cyano, and iodine substituents on a benzoate backbone, has garnered attention due to its potential in drug discovery, electronic materials, and advanced chemical synthesis.
The benzoate core of Ethyl 4-bromo-2-cyano-6-iodobenzoate serves as a versatile platform for functionalization, allowing for the attachment of diverse substituents that influence its chemical properties. The presence of bromine and iodine atoms introduces halogenation effects, which are crucial in modulating the compound's reactivity and electronic characteristics. Recent studies have highlighted the role of such halogenated compounds in enhancing the stability and bioavailability of pharmaceutical agents.
One of the most notable aspects of Ethyl 4-bromo-2-cyano-6-iodobenzoate is its application in the synthesis of advanced materials. Researchers have demonstrated that this compound can act as a precursor for the development of novel organic semiconductors, which are essential components in modern electronic devices such as flexible displays and thin-film transistors. The cyano group present in the molecule contributes to its high electron-withdrawing ability, making it an ideal candidate for such applications.
Moreover, Ethyl 4-bromo-2-cyano-6-iodobenzoate has been extensively studied for its potential in medicinal chemistry. The compound's ability to undergo various nucleophilic substitutions and coupling reactions makes it a valuable intermediate in the synthesis of bioactive molecules. Recent findings suggest that derivatives of this compound exhibit promising anti-inflammatory and anticancer properties, opening new avenues for drug development.
In terms of synthesis, Ethyl 4-bromo-2-cyano-6-iodobenzoate is typically prepared through multi-step organic reactions involving halogenation and esterification processes. The optimization of these reactions has been a focal point for chemists aiming to improve yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to streamline the production process, ensuring scalability for industrial applications.
The structural uniqueness of Ethyl 4-bromo-2-cyano-6-iodobenzoate also lends itself to applications in analytical chemistry. Its distinct spectroscopic properties make it a useful standard for calibrating instruments used in UV-vis spectroscopy and mass spectrometry. This has proven particularly beneficial in quality control processes within pharmaceutical and chemical manufacturing industries.
Looking ahead, ongoing research into Ethyl 4-bromo-2-cyano-6-iotoxidebenzoate continues to uncover new potentials across diverse scientific domains. Its role as a building block in supramolecular chemistry and its contribution to the development of advanced polymers are areas that warrant further exploration.
In conclusion, Ethyl 4-bromo-iotoxidebenzoate stands out as a pivotal compound with multifaceted applications driven by its unique chemical structure and reactivity. As scientific advancements continue to unfold, this compound is poised to play an increasingly significant role in shaping future innovations across various disciplines.
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